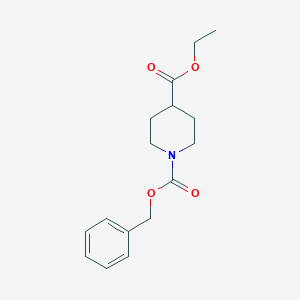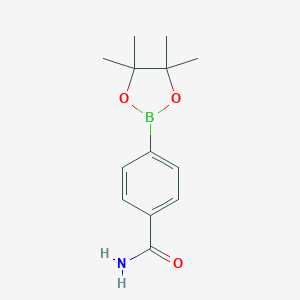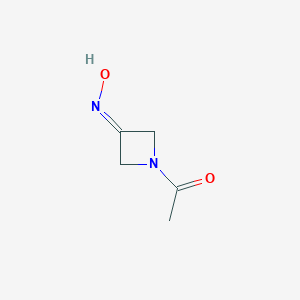
1-(3-Hydroxyiminoazetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxyiminoazetidin-1-yl)ethanone, also known as AZE, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biological activities, making it a valuable tool for studying different biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone involves the formation of a covalent bond between the hydroxylamine group and the active site of the enzyme. This covalent bond results in the inhibition of enzyme activity, leading to the accumulation of acetylcholine and other neurotransmitters. 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has also been found to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, leading to its antioxidant and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
1-(3-Hydroxyiminoazetidin-1-yl)ethanone has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has also been found to have neuroprotective effects, reducing neuronal damage and death in animal models of stroke and traumatic brain injury. Additionally, 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has been found to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Hydroxyiminoazetidin-1-yl)ethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its biological activities are well characterized. However, there are also limitations to its use. 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has low solubility in water, which can limit its use in aqueous solutions. Additionally, 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Hydroxyiminoazetidin-1-yl)ethanone. One area of interest is the development of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone analogs with improved properties, such as increased solubility and decreased toxicity. Another area of interest is the study of the mechanism of action of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone in more detail, to better understand its interactions with biological molecules. Additionally, 1-(3-Hydroxyiminoazetidin-1-yl)ethanone could be studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, stroke, and cancer.
Synthesemethoden
The synthesis of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone involves the reaction of 3-aminooxetane-2,2-dione with hydroxylamine hydrochloride. This reaction results in the formation of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of 1-(3-Hydroxyiminoazetidin-1-yl)ethanone can be determined using analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxyiminoazetidin-1-yl)ethanone has been used in various scientific research studies due to its ability to interact with different biological molecules. It has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 1-(3-Hydroxyiminoazetidin-1-yl)ethanone has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
179894-09-8 |
|---|---|
Produktname |
1-(3-Hydroxyiminoazetidin-1-yl)ethanone |
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
1-(3-hydroxyiminoazetidin-1-yl)ethanone |
InChI |
InChI=1S/C5H8N2O2/c1-4(8)7-2-5(3-7)6-9/h9H,2-3H2,1H3 |
InChI-Schlüssel |
QSKNWZOEYZTAEO-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(=NO)C1 |
Kanonische SMILES |
CC(=O)N1CC(=NO)C1 |
Synonyme |
3-Azetidinone,1-acetyl-,3-oxime(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



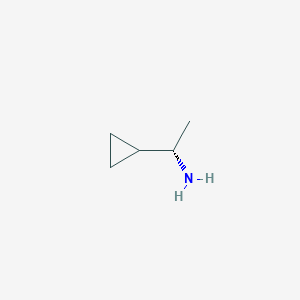
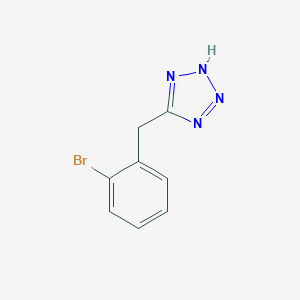
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
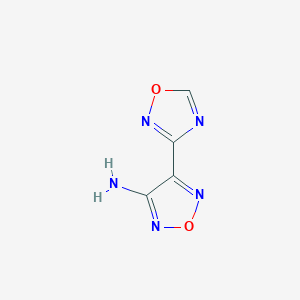
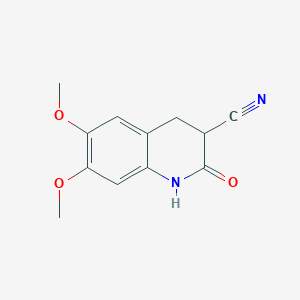
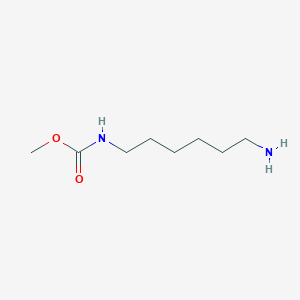
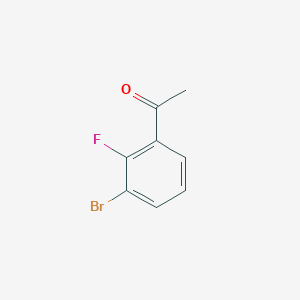
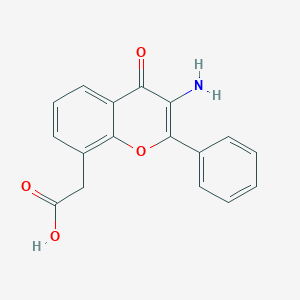
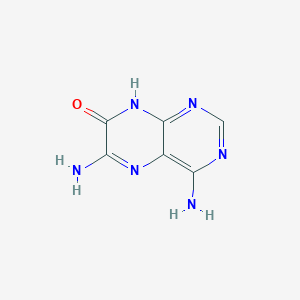
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
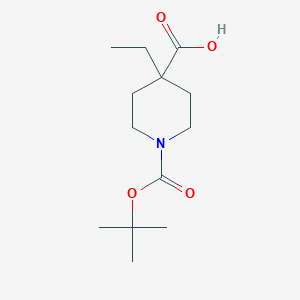
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
